molecular formula C18H22FN3O3 B6664927 4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid

4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid

Cat. No.: B6664927
M. Wt: 347.4 g/mol
InChI Key: PVMSTMBNMUZSOM-UHFFFAOYSA-N
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Description

4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a dimethylpyrazol ring, and a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with a diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Acetylation: The acetyl group is then added to the pyrazole ring through an acetylation reaction using acetic anhydride or acetyl chloride.

    Amidation: The final step involves the amidation of the acetylated pyrazole with pentanoic acid under appropriate conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid
  • 4-[[2-[1-(4-Methylphenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid
  • 4-[[2-[1-(4-Bromophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid

Uniqueness

The presence of the fluorophenyl group in 4-[[2-[1-(4-Fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

4-[[2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O3/c1-11(4-9-18(24)25)20-17(23)10-16-12(2)21-22(13(16)3)15-7-5-14(19)6-8-15/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMSTMBNMUZSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)CC(=O)NC(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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